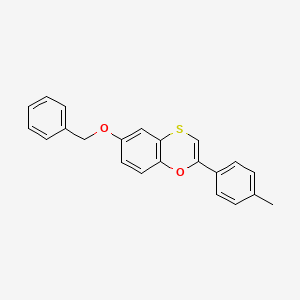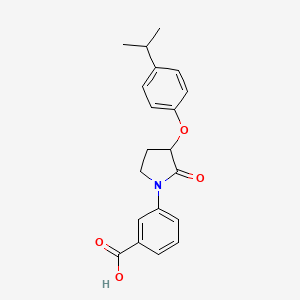
1-Chloro-4-(hepta-1,6-dien-1-YL)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-4-(hepta-1,6-dien-1-yl)benzene is an organic compound characterized by a benzene ring substituted with a chlorine atom and a hepta-1,6-dien-1-yl group. This compound is of interest due to its unique structure, which combines aromatic and aliphatic features, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Chloro-4-(hepta-1,6-dien-1-yl)benzene can be synthesized through various methods. One common approach involves the reaction of 1-chloro-4-bromobenzene with hepta-1,6-diene in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature, and requires a base like potassium carbonate to facilitate the coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-4-(hepta-1,6-dien-1-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Oxidation Reactions: The hepta-1,6-dien-1-yl group can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to form saturated derivatives using hydrogenation catalysts.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or aniline in the presence of a base.
Oxidation: m-Chloroperbenzoic acid or potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Major Products
Substitution: Formation of 1-amino-4-(hepta-1,6-dien-1-yl)benzene.
Oxidation: Formation of 1-chloro-4-(epoxyhept-1-en-1-yl)benzene.
Reduction: Formation of 1-chloro-4-(heptan-1-yl)benzene.
Aplicaciones Científicas De Investigación
1-Chloro-4-(hepta-1,6-dien-1-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Chloro-4-(hepta-1,6-dien-1-yl)benzene involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The chlorine atom and the double bonds in the hepta-1,6-dien-1-yl group make it a versatile compound for electrophilic and nucleophilic reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
Similar Compounds
1-Chloro-4-(hepta-1,6-dien-1-yl)benzene: Unique due to the combination of a chlorine atom and a hepta-1,6-dien-1-yl group.
This compound: Similar in structure but may differ in the position of the substituents or the length of the aliphatic chain.
Propiedades
Número CAS |
644985-94-4 |
|---|---|
Fórmula molecular |
C13H15Cl |
Peso molecular |
206.71 g/mol |
Nombre IUPAC |
1-chloro-4-hepta-1,6-dienylbenzene |
InChI |
InChI=1S/C13H15Cl/c1-2-3-4-5-6-7-12-8-10-13(14)11-9-12/h2,6-11H,1,3-5H2 |
Clave InChI |
KVGWBHFCHLLROE-UHFFFAOYSA-N |
SMILES canónico |
C=CCCCC=CC1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Fluoro-3,4-dihydro-2h-pyrano[2,3-h]isoquinolin-1(8h)-one](/img/structure/B12609608.png)





![N,N'-Dimethyl-N-{4-[(1H-pyrrol-2-yl)oxy]phenyl}urea](/img/structure/B12609644.png)
![1H-Indole-1-acetic acid, 3-[(4-cyanophenyl)sulfonyl]-2,5-dimethyl-](/img/structure/B12609651.png)
![5-Chloro-N-[5-chloro-2-(2-phenylethoxy)phenyl]-2-hydroxybenzamide](/img/structure/B12609654.png)

![{(2S,3R)-3-[(Benzyloxy)methyl]oxiran-2-yl}methyl butanoate](/img/structure/B12609663.png)
![Germane, bis[2,4-bis(trifluoromethyl)phenyl]dichloro-](/img/structure/B12609687.png)

